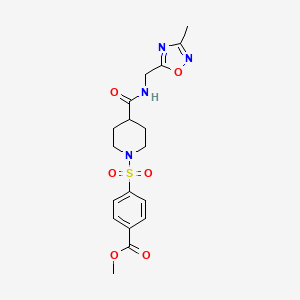

Methyl 4-((4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidin-1-yl)sulfonyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 4-((4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidin-1-yl)sulfonyl)benzoate” is a complex organic compound. It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . This compound is likely to be used in laboratory settings .

Synthesis Analysis

The synthesis of such compounds often involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the 1,2,4-oxadiazole ring and various functional groups. The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

One of the prominent applications of compounds related to "Methyl 4-((4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidin-1-yl)sulfonyl)benzoate" involves their antibacterial properties. Research by Aziz‐ur‐Rehman et al. (2017) demonstrated that derivatives of 1,3,4-oxadiazole, piperidine, and sulfonamide exhibit valuable antibacterial effects. These findings suggest potential uses in developing new antibacterial agents or studying the mechanisms of bacterial resistance (Aziz‐ur‐Rehman et al., 2017).

Biological Evaluation for Enzyme Inhibition

Compounds with the 1,3,4-oxadiazole moiety have also shown significant biological activity, including enzyme inhibition. For example, research by Khalid et al. (2016) explored the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, which were screened against the butyrylcholinesterase (BChE) enzyme. These studies contribute to understanding how such compounds can be used to modulate enzyme activity, potentially leading to therapeutic applications for diseases where enzyme dysfunction plays a role (Khalid et al., 2016).

Photo-luminescent Properties and Material Science

In the field of material science, compounds incorporating 1,3,4-oxadiazole have been investigated for their mesomorphic and photoluminescent properties. A study by Han et al. (2010) synthesized derivatives displaying nematic and/or smectic A mesophases with photo-luminescent capabilities. Such properties are of interest for applications in optoelectronic devices, highlighting the potential of these compounds in developing new materials with specific optical characteristics (Han et al., 2010).

Anticancer Activity

Another critical area of application is in the development of anticancer agents. Research has indicated that certain derivatives exhibit promising anticancer activity. For instance, Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents, revealing compounds with significant potential against various cancer cell lines. This research opens pathways for developing new therapeutic agents targeting cancer (Rehman et al., 2018).

Safety and Hazards

Zukünftige Richtungen

Oxadiazoles, including this compound, have established their potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Therefore, future research could focus on exploring its potential applications in various fields, including medicinal chemistry and material science.

Wirkmechanismus

Target of Action

Compounds with a similar 1,2,4-oxadiazole structure have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as potential agonists of type δ/β peroxisome proliferator-activated receptors (PPARδ/β) .

Mode of Action

It is known that 1,2,4-oxadiazole derivatives can interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of receptors, or disruption of cell membrane integrity .

Biochemical Pathways

It is known that 1,2,4-oxadiazole derivatives can affect a wide range of biochemical pathways, including those involved in cancer, inflammation, and metabolic disorders .

Result of Action

It is known that 1,2,4-oxadiazole derivatives can have a wide range of biological effects, including antifungal, antibacterial, anti-inflammatory, and anticancer activities .

Eigenschaften

IUPAC Name |

methyl 4-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methylcarbamoyl]piperidin-1-yl]sulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O6S/c1-12-20-16(28-21-12)11-19-17(23)13-7-9-22(10-8-13)29(25,26)15-5-3-14(4-6-15)18(24)27-2/h3-6,13H,7-11H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFHBCDXIIJQSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-16-(4-(dimethylamino)benzylidene)-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2756386.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(furan-2-yl)methyl]-N-[(phenylcarbamoyl)methyl]propanamide](/img/structure/B2756387.png)

![Methyl 5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2756390.png)

![2-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2756394.png)

![3-[3-(2-Methoxyethoxy)phenyl]prop-2-yn-1-ol](/img/structure/B2756401.png)

![1-(4-fluorophenyl)-4-isopropyl-7-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2756406.png)

![2-{(1E)-2-[1-(2-naphthylmethyl)benzimidazol-2-yl]vinyl}furan](/img/structure/B2756407.png)